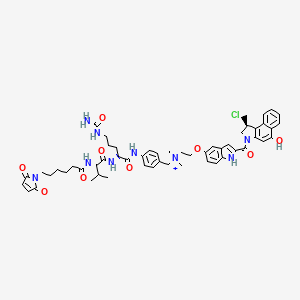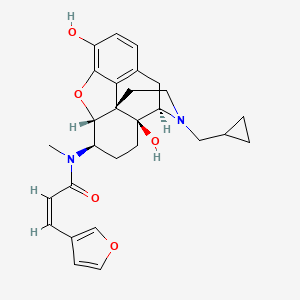
2Z-Nalfurafine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is primarily used as an antipruritic (anti-itch) agent, particularly for patients undergoing hemodialysis who suffer from uremic pruritus . This compound is notable for its ability to alleviate itching without causing significant central nervous system side effects, such as hallucinations or dysphoria, which are commonly associated with other kappa-opioid receptor agonists .
Vorbereitungsmethoden
The synthesis of 2Z-Nalfurafine involves several steps, starting from the structural modification of the opioid antagonist naltrexone . The synthetic route typically includes the following steps:
Formation of the core structure: The initial step involves the formation of the morphinan core structure, which is achieved through a series of cyclization reactions.
Functional group modifications:
Final modifications:
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for large-scale production. These methods often involve the use of high-yield reactions and efficient purification techniques to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
2Z-Nalfurafine undergoes several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups present in its structure.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound.
Substitution: Various substitution reactions can be carried out on the aromatic rings and other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of the carbonyl groups can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
2Z-Nalfurafine exerts its effects by selectively binding to and activating the kappa-opioid receptor (KOR). This activation leads to the inhibition of adenylate cyclase activity, resulting in decreased levels of cyclic adenosine monophosphate (cAMP) within the cell . The reduction in cAMP levels leads to the inhibition of neurotransmitter release, which in turn reduces the sensation of itching . Additionally, this compound has been shown to modulate the activity of various ion channels and signaling pathways, further contributing to its antipruritic effects .
Vergleich Mit ähnlichen Verbindungen
2Z-Nalfurafine is unique among kappa-opioid receptor agonists due to its high selectivity and potency, as well as its lack of significant central nervous system side effects . Similar compounds include:
Eigenschaften
Molekularformel |
C28H32N2O5 |
|---|---|
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
(Z)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide |
InChI |
InChI=1S/C28H32N2O5/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3/b7-4-/t20-,22-,26+,27+,28-/m1/s1 |
InChI-Schlüssel |
XGZZHZMWIXFATA-VQNNHZPYSA-N |
Isomerische SMILES |
CN([C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)/C=C\C7=COC=C7 |
Kanonische SMILES |
CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



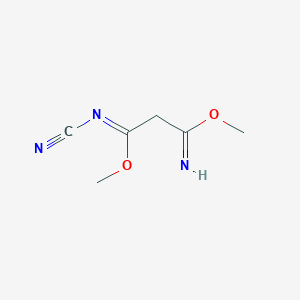
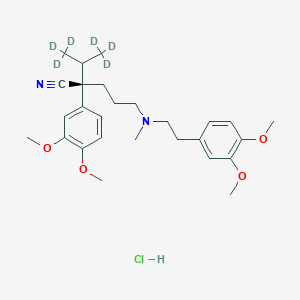

![[2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride](/img/structure/B13434672.png)

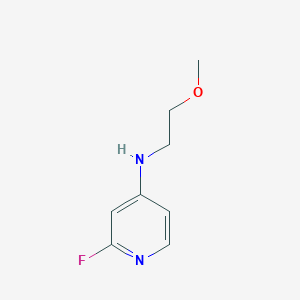
![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13434688.png)
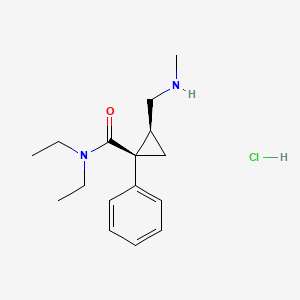

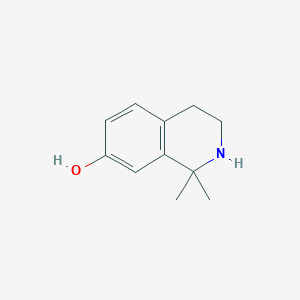
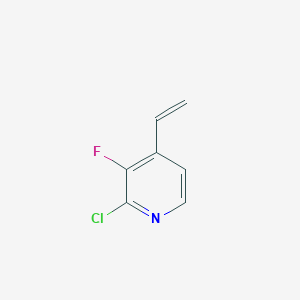
![1-Acetyl-2,3-dihydro-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B13434726.png)
